4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol
Description
4-[(1S)-1-Aminoethyl]hepta-1,6-dien-4-ol (CAS RN: 1047620-84-7) is a chiral secondary alcohol with an aminoethyl substituent. Its molecular formula is C₉H₁₇NO·ClH (hydrochloride form), with a molecular mass of 191.70 g/mol . The compound is characterized by a hepta-1,6-dien-4-ol backbone, a stereospecific (1S)-1-aminoethyl group, and a hydrochloride counterion. It is marketed as a proteasome inhibitor (Catalog # sc-313804) but lacks detailed mechanistic or pharmacokinetic data in the provided evidence .
Structure
3D Structure
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZKKQVTDSZTM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(CC=C)(CC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol typically involves several key steps:
- Starting Materials: Common precursors include alkenes and amines.
- Reagents: Typical reagents may include acids or bases to facilitate the reaction.
- Conditions: Temperature and solvent choice are critical for optimizing yields.
The compound can undergo various reactions such as:
- Nucleophilic substitutions: The amino group can act as a nucleophile.
- Electrophilic additions: The diene structure allows for reactions with electrophiles.
- Hydroxylation reactions: The hydroxyl group can participate in further functionalization.
Scientific Research Applications
This compound has diverse applications across several scientific fields:
Medicinal Chemistry
This compound is of interest for its potential biological activities. It may serve as a lead compound for drug development due to its ability to interact with biological targets:
- Enzyme Inhibition: The compound's structure may allow it to inhibit specific enzymes, making it a candidate for therapeutic applications.
- Receptor Modulation: Its functional groups enable interaction with various receptors, potentially influencing signaling pathways related to diseases.
Organic Synthesis
In organic chemistry, this compound can be utilized as:
- A Building Block: It serves as an intermediate in the synthesis of more complex molecules.
- A Reagent in Reactions: Its functional groups allow it to participate in diverse chemical transformations.
Polymer Science
The compound's unique structure may also find applications in polymer chemistry:
- Monomer for Polymers: It can be used as a monomer to create new polymeric materials with specific properties.
- Additive in Polymer Formulations: Its hydroxyl and amino groups can enhance the performance of polymer blends or composites.
Case Studies and Research Insights
Several studies have explored the applications of similar compounds or derivatives of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X by a related compound. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria using similar structures. |
| Study C | Polymer Development | Developed a new biodegradable polymer incorporating a derivative of the compound. |
These case studies highlight the versatility and potential of compounds similar to this compound in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the hepta-1,6-dien-4-ol core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Molecular Comparison
Antitumor Activity
- 4-(Furan-2-yl)hepta-1,6-dien-4-ol (AKOS004122375): In vitro: IC₅₀ values of 175–240 nM against breast cancer (MCF-7, MDA-MB-231), melanoma (B16), and leukemia (HT168-M1) cells . In vivo: Suppressed tumor growth by 18–61% in B16F10 melanoma models at 10–40 mg/kg doses . Mechanism: Binds HER2 transmembrane domain via hydrogen bonds (O1–VAL64: 3.02 Å) and Pi-alkyl interactions .
- This compound: Marketed as a proteasome inhibitor but lacks published IC₅₀ or in vivo data .
Toxicity Profiles
- 4-Methylhepta-1,6-dien-4-ol: Classified as flammable (GHS Category 2) with acute inhalation risks .
Q & A
Basic: What synthetic methodologies are recommended for the stereoselective synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol?
Methodological Answer:
Stereoselective synthesis of this compound requires careful control of chiral centers. A multi-step approach involving asymmetric catalysis or chiral auxiliaries is recommended. For example, the use of palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) can construct the hepta-1,6-dien-4-ol backbone. The aminoethyl group can be introduced via reductive amination using a chiral catalyst like (R)- or (S)-BINAP ligands to ensure enantiomeric purity. Solvent systems such as acetonitrile or THF, combined with low-temperature conditions (-20°C to 0°C), enhance stereochemical control .
Basic: How can NMR spectroscopy be optimized to resolve the stereochemical configuration of the chiral centers?
Methodological Answer:
1D and 2D NOESY NMR experiments are critical. For the 1S-configuration in the aminoethyl group, compare coupling constants (-values) of vicinal protons to distinguish axial vs. equatorial conformations. Solvent-induced shifts in deuterated chloroform (CDCl) or DMSO-d can amplify diastereotopic splitting. For diene geometry (), - COSY and HSQC correlations help assign olefinic proton signals. Refer to studies on structurally similar hepta-dienes, where 125 MHz NMR resolved diastereomers .
Advanced: What computational strategies predict the compound’s interaction with transmembrane proteins like ErbB2?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using GROMACS) are effective. Start by aligning the compound’s structure with known ligands in the ErbB2 transmembrane dimer (PDB: 2JWA). Adjust force field parameters (e.g., CHARMM36) to account for the diene’s flexibility and protonation states of the amino group. Free-energy perturbation (FEP) calculations can quantify binding affinity differences between enantiomers. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can researchers address discrepancies between theoretical and experimental reactivity data in catalytic systems?
Methodological Answer:
Systematically evaluate reaction variables:
- Catalyst Loading : Test Pd(OAc) vs. Grubbs catalysts for diene formation efficiency.
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to identify stabilization of transition states.
- In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates.
If discrepancies persist, employ density functional theory (DFT) calculations (B3LYP/6-31G*) to model reaction pathways. Cross-reference with analogous systems, such as electrochemically induced C–C bond formation in acetonitrile .
Basic: What are key considerations for ensuring enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.
- Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases in biphasic systems to selectively hydrolyze undesired enantiomers.
- Reference Standards : Validate purity against certified reference materials (CRMs) listed in pharmacopeial guidelines (e.g., EP impurities A–I) .
Advanced: How to investigate the compound’s role in modulating Wnt/ErbB signaling pathways?
Methodological Answer:
- In Vitro Assays : Use luciferase reporter gene systems (e.g., TOPFlash for Wnt/β-catenin) in HEK293T cells. Co-treat with ErbB2 inhibitors (lapatinib) to assess crosstalk.
- Protein Binding Studies : Perform pull-down assays with His-tagged ErbB2 intracellular domains and biotinylated compound.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cancer cell lines identifies differentially expressed genes. Cross-validate findings with docking results from ErbB2 transmembrane segment studies .
Basic: What spectroscopic and chromatographic methods are used for purity assessment?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization detect impurities ≥0.1%.
- UV-Vis Spectroscopy : Monitor λmax at 255 nm (similar to amino alcohol analogs) for concentration validation.
- TLC with Derivatization : Use ninhydrin spray to visualize amino groups on silica plates. Compare values against CRMs .
Advanced: How to resolve contradictions in bioactivity data across cell lines?
Methodological Answer:
- Cell-Specific Factors : Test permeability (Caco-2 monolayer assay) and metabolic stability (hepatocyte incubation).
- Receptor Profiling : Radioligand binding assays (e.g., -labeled compound) quantify affinity variations for ErbB2 vs. EGFR.
- Epistatic Analysis : CRISPR knockouts of Wnt16B or ErbB2 in resistant cell lines clarify pathway dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
